3-(4-METHYLBENZENESULFONYL)-N-(3-METHYLBUTYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE
Description
This compound belongs to the [1,2,3]triazolo[1,5-a]quinazoline family, characterized by a fused triazole-quinazoline core. Its structure includes a 4-methylbenzenesulfonyl group at position 3 and a 3-methylbutyl chain attached to the quinazoline nitrogen at position 3. These substituents likely influence its physicochemical properties, such as solubility, lipophilicity, and binding interactions.
Properties
IUPAC Name |
N-(3-methylbutyl)-3-(4-methylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O2S/c1-14(2)12-13-22-19-17-6-4-5-7-18(17)26-20(23-19)21(24-25-26)29(27,28)16-10-8-15(3)9-11-16/h4-11,14H,12-13H2,1-3H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOWHDLVDQKEBBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NCCC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-METHYLBENZENESULFONYL)-N-(3-METHYLBUTYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves a multi-step process. The initial step often includes the formation of the triazole ring through a cyclization reaction involving an azide and an alkyne. This is followed by the introduction of the quinazoline moiety through a condensation reaction. The sulfonyl group is then added via sulfonation, and the final step involves the attachment of the methylbutyl group through alkylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to facilitate the desired transformations efficiently. Catalysts and reagents are carefully selected to minimize side reactions and enhance the overall efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(4-METHYLBENZENESULFONYL)-N-(3-METHYLBUTYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The sulfonyl and methylbutyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
3-(4-METHYLBENZENESULFONYL)-N-(3-METHYLBUTYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating specific diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(4-METHYLBENZENESULFONYL)-N-(3-METHYLBUTYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Features and Modifications
The following compounds share structural similarities with the target molecule, differing primarily in substituent groups:
Key Observations:
However, bulky groups like 3,4-dimethylbenzenesulfonyl () could hinder solubility, as seen in thieno-fused analogs with low aqueous solubility . Ethoxy or methoxy groups () might enhance polarity but could reduce cell penetration efficiency.
Bioactivity Trends: Thieno-fused triazolopyrimidines (e.g., compounds in ) exhibit superior anticancer activity compared to aryl-fused triazoloquinazolines, likely due to enhanced electronic interactions or solubility . The target compound’s triazoloquinazoline core may limit activity relative to thieno-fused analogs, as seen in NCI screening results where aryl-fused derivatives showed marginal activity (e.g., 6a: 81.85% growth inhibition in Renal Cancer UO-31) .
Electronic and Steric Considerations :
- The 4-methylbenzenesulfonyl group in the target compound introduces moderate electron-withdrawing effects, contrasting with the electron-donating methoxy group in .
- The trifluoromethyl group in highlights the role of electronegative substituents in modulating receptor binding or metabolic stability.
Research Findings and Implications
Anticancer Potential and Limitations
- Low Solubility Challenges: Thieno-triazolopyrimidines with similar sulfonyl groups exhibited poor cellular penetration due to low solubility, suggesting that the target compound may face analogous limitations unless modified .
- Structural Optimization Needs: Introducing hydrophilic groups (e.g., hydroxyl, amine) or reducing steric bulk could enhance solubility and activity, as demonstrated in more active thieno-fused derivatives .
Comparative Activity Table (Based on NCI Screening Data )
| Compound Class | Mean Growth Inhibition (%) | Notable Cell Line Activity |
|---|---|---|
| Thieno-triazolopyrimidines | 60–85% | Broad-spectrum activity |
| Aryl-fused triazoloquinazolines (e.g., 6a) | ~81.85% | Renal Cancer UO-31 (marginally active) |
Biological Activity
Overview
3-(4-Methylbenzenesulfonyl)-N-(3-methylbutyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a synthetic compound belonging to the class of triazoloquinazolines. Its structure features a triazole ring fused to a quinazoline moiety, along with a sulfonyl group and a methylbutyl substituent. This unique configuration suggests potential biological activities, particularly in the realm of oncology and neuropharmacology.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It is hypothesized that the compound may exert its effects by binding to various enzymes or receptors, thereby modulating their activity. The precise mechanism remains under investigation, but preliminary studies indicate potential pathways involving inhibition of key signaling molecules related to cancer progression and neurodegenerative diseases.
Biological Evaluation
Recent studies have evaluated the biological activity of compounds in the quinazoline-triazole hybrid class, revealing promising results:
- Antitumor Activity : A series of quinazoline derivatives have demonstrated significant antitumor effects against various cancer cell lines. For instance, in vitro assays indicated that certain derivatives exhibited GI50 values in the range of 10-15 µM, showcasing efficacy comparable to established chemotherapeutic agents like 5-Fluorouracil (GI50 = 22.60 µM) .
- Acetylcholinesterase Inhibition : Some hybrids have been identified as potential acetylcholinesterase inhibitors with IC50 values ranging from 0.2 to 83.9 µM. This suggests a dual action mechanism that could be beneficial for treating Alzheimer's disease .
Case Study 1: Antitumor Efficacy
In a study focused on a series of quinazoline derivatives, one compound showed selective cytotoxicity towards breast cancer cell lines with an IC50 value significantly lower than that of the control drug. Molecular docking studies revealed that this compound binds effectively to the ATP binding site of EGFR-TK, similar to erlotinib, indicating its potential as an anticancer agent .
Case Study 2: Neuropharmacological Potential
Another investigation into quinazoline-triazole hybrids highlighted their capacity to inhibit acetylcholinesterase effectively. Compounds demonstrated low cytotoxicity while maintaining a favorable pharmacokinetic profile, making them suitable candidates for further development as anti-Alzheimer's therapeutics .
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
